REACTION_CXSMILES
|
[H-].[Na+].[OH:3][CH2:4][C:5]([CH3:10])([CH3:9])[C:6]([O-:8])=[O:7].I[CH3:12].O.[OH-].[Li+]>C1COCC1>[CH3:12][O:3][CH2:4][C:5]([CH3:10])([CH3:9])[C:6]([OH:8])=[O:7] |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
48 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
OCC(C(=O)[O-])(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
Lithium hydroxide hydrate
|
Quantity
|
8.13 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
STIRRING
|
Details
|
stirred an additional 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled back to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
STIRRING
|
Details
|
stirred for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of diatomaceous earth
|
Type
|
WASH
|
Details
|
the filter cake was washed with THF (2×35 mL)
|
Type
|
ADDITION
|
Details
|
diluted with water (150 mL)
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at RT for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was collected
|
Type
|
EXTRACTION
|
Details
|
the organic phase was extracted with 0.5 N NaOH (aq) (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined aqueous phases were washed with Et2O (20 mL) and hexanes (2×100 mL), saturated with solid NaCl
|
Type
|
ADDITION
|
Details
|
the pH of the solution was adjusted to ˜2 by the careful addition of conc. HCl (aq)
|
Type
|
EXTRACTION
|
Details
|
The acidic solution was extracted with EtOAc (4×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COCC(C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.8 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |